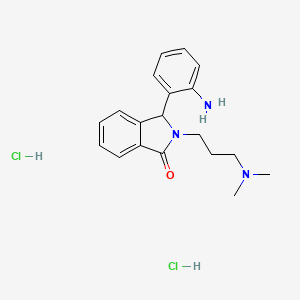
3-(2-Aminophenyl)-2-(2-dimethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminophenyl)-2-(2-dimethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate is a complex organic compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenyl)-2-(2-dimethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindolinone Core: This can be achieved through a cyclization reaction involving an appropriate phthalic anhydride derivative.
Introduction of the Aminophenyl Group: This step may involve a nucleophilic substitution reaction where an aminophenyl group is introduced to the isoindolinone core.
Addition of the Dimethylaminopropyl Group: This step could involve an alkylation reaction using a dimethylaminopropyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminophenyl)-2-(2-dimethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Aminophenyl)-2-(2-dimethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminophenyl)isoindolin-1-one
- 2-(2-Dimethylaminopropyl)isoindolin-1-one
- 3-(2-Aminophenyl)-2-propylisoindolin-1-one
Uniqueness
3-(2-Aminophenyl)-2-(2-dimethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of aminophenyl and dimethylaminopropyl groups may enhance its interaction with biological targets, making it a compound of interest for further research.
Properties
CAS No. |
116870-75-8 |
|---|---|
Molecular Formula |
C19H25Cl2N3O |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
3-(2-aminophenyl)-2-[3-(dimethylamino)propyl]-3H-isoindol-1-one;dihydrochloride |
InChI |
InChI=1S/C19H23N3O.2ClH/c1-21(2)12-7-13-22-18(16-10-5-6-11-17(16)20)14-8-3-4-9-15(14)19(22)23;;/h3-6,8-11,18H,7,12-13,20H2,1-2H3;2*1H |
InChI Key |
TWCRUTAUFUMAHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















